2-(Bromomethyl)-3-methoxy-6-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-8(11-2)7(5-9)10-6/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPEIIYYIDMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619368 | |
| Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848696-31-1 | |
| Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848696-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-3-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromomethyl 3 Methoxy 6 Methylpyridine and Analogues
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, complicates direct electrophilic substitution. nih.gov This has necessitated the development of a diverse toolkit of synthetic methods, ranging from classical condensation reactions to modern C-H functionalization protocols, to achieve desired substitution patterns. rsc.orgresearchgate.net
Classical and Contemporary Approaches for Pyridine Construction and Derivatization
Historically, the synthesis of functionalized pyridines has relied heavily on condensation reactions, such as the Hantzsch and Bohlmann–Rahtz syntheses, which build the heterocyclic ring from acyclic precursors. nih.govbeilstein-journals.org These methods, while foundational, often lack the efficiency and flexibility required for complex, highly substituted targets.
Contemporary strategies have shifted towards the direct functionalization of a pre-existing pyridine core. rsc.org This is often more atom-economical and allows for late-stage modification of complex molecules. researchgate.net The derivatization of pyridine N-oxides is one such approach; for example, treatment with Grignard reagents followed by acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org Additionally, advancements in transition-metal-catalyzed cross-coupling and cyclization reactions have significantly expanded the routes available for creating functionalized pyridine derivatives. researchgate.net These modern methods provide powerful tools for accessing a wide diversity of pyridine-based structures. nih.gov
Regioselective C-H Functionalization of Pyridine Systems
Direct C-H functionalization has emerged as a powerful and efficient strategy for modifying pyridine rings, minimizing the need for pre-functionalized starting materials. nih.govrsc.org Achieving regioselectivity, however, remains a significant challenge due to the presence of multiple, electronically distinct C-H bonds. nih.gov
Transition-metal catalysis has become indispensable for the selective functionalization of pyridine C-H bonds. nih.govresearchgate.net Catalysts based on palladium, rhodium, iridium, and other metals can direct reactions to specific positions on the ring, often facilitated by directing groups. nih.govnih.gov
For instance, palladium catalysts have been developed for the C-3 selective olefination of pyridines using 1,10-phenanthroline (B135089) as a ligand. researchgate.net Rhodium(III) catalysts can achieve amide-directed C-H activation for coupling with heteroarenes. nih.gov Iridium catalysts have shown efficacy in the meta-selective silylation of pyridines. nih.gov These methods allow for the formation of various C-C and C-heteroatom bonds, including alkylations, arylations, and borylations, with high degrees of control. nih.govbeilstein-journals.org The choice of metal, ligand, and reaction conditions is crucial for directing the functionalization to the desired position (C2, C3, or C4). beilstein-journals.orgnih.govcapes.gov.br
Table 1: Examples of Transition-Metal Catalyzed Pyridine C-H Functionalization
| Target Position | Catalyst System | Reaction Type | Substrate Example | Product | Ref |
|---|---|---|---|---|---|
| C2 (ortho) | Cationic rare-earth complexes | Alkylation with olefins | Pyridine | 2-Alkylpyridine | researchgate.net |
| C3 (meta) | Pd(OAc)₂ / n-BuAd₂P | Arylation | Electron-deficient pyridines | 3-Arylpyridine | nih.gov |
| C3 (meta) | [RhCp*Cl₂]₂ / AgSbF₆ | Heteroarylation | N-phenyl isonicotinamide | 3-(2-Thienyl)pyridine derivative | nih.gov |
| C4 (para) | Pd(TFA)₂ / Ligand | Alkenylation | Pyridine | 4-Alkenylpyridine | acs.org |
This table presents a selection of methodologies and is not exhaustive.
While transition-metal catalysis is powerful, metal-free approaches offer advantages in terms of cost and potential toxicity. beilstein-journals.orgresearchgate.net These strategies often rely on activating the pyridine ring to facilitate nucleophilic or radical attack. acs.orgnih.gov
One prominent metal-free method is the Minisci reaction, which typically involves the reaction of a protonated heterocycle with a radical, favoring functionalization at the C2 and C4 positions. organic-chemistry.org Recent developments have expanded the scope of these reactions. For example, a photochemical, catalyst-free coupling between N-amidopyridinium salts and alkyl bromides enables C4-alkylation. organic-chemistry.org Another strategy involves activating the pyridine with a Lewis acid, such as BF₃·OEt₂, to facilitate the nucleophilic addition of phosphine (B1218219) oxide anions, leading to C4-phosphonated pyridines. nih.gov
A sophisticated strategy for achieving otherwise difficult functionalizations involves a dearomatization-rearomatization sequence. researchgate.net This approach temporarily breaks the aromaticity of the pyridine ring, creating a more reactive, electron-rich intermediate that can be selectively functionalized. nih.gov
One such method involves the reaction of a pyridine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) to form a bench-stable oxazino-pyridine intermediate. researchgate.net This dienamine-like adduct can then react with electrophiles or radicals. A subsequent acid-promoted rearomatization step restores the pyridine ring, now bearing a new substituent at the C3 position. researchgate.netnih.gov Remarkably, by simply switching to acidic conditions, the reactivity of these oxazino-pyridine intermediates can be redirected to achieve highly selective C4-functionalization. acs.org This pH-dependent switchability provides exceptional control over the reaction's regiochemical outcome. acs.org
Synthesis of Pyridine Derivatives Bearing Bromomethyl Groups
The introduction of a bromomethyl group is a key transformation for producing versatile synthetic intermediates capable of undergoing further nucleophilic substitution. mdpi.com For a substrate like 2-(bromomethyl)-3-methoxy-6-methylpyridine, the most direct approach involves the selective bromination of a methyl group on a pre-formed pyridine ring.
The Wohl-Ziegler reaction is a classic and effective method for this transformation, utilizing N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or UV light. thermofisher.comwikipedia.org This reaction allows for the bromination of allylic and benzylic positions, which includes the methyl groups attached to a pyridine ring. chem-station.comorganic-chemistry.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now preferred. wikipedia.org
A plausible synthetic route to this compound would start from 2,6-dimethyl-3-methoxypyridine. Selective radical bromination of the methyl group at the C2 position would be required. However, achieving this selectivity could be challenging due to the presence of the second methyl group at the C6 position.
Alternatively, the bromomethyl group can be installed by converting a corresponding alcohol. For example, 2,6-bis(hydroxymethyl)pyridine can be converted to 2,6-bis(bromomethyl)pyridine (B1268884) by treatment with hydrobromic acid (HBr). chemicalbook.comrsc.org Similarly, 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine is converted to its 4-bromomethyl analogue using 48% HBr. researchgate.net This suggests that a precursor like (3-methoxy-6-methylpyridin-2-yl)methanol (B1612258) could be a viable intermediate, which upon treatment with a bromine source such as PBr₃ or HBr, would yield the target compound.
Table 2: Selected Methods for Synthesizing Bromomethyl-Pyridines
| Starting Material | Reagent(s) | Product | Yield | Ref |
|---|---|---|---|---|
| 2-Bromo-5-picoline | N-Bromosuccinimide (NBS), AIBN | 2-Bromo-5-bromomethylpyridine | 60% (crude) | |
| Pyridine-2,6-dimethanol | 48% Hydrobromic Acid (HBr) | 2,6-Bis(bromomethyl)pyridine | 96% | chemicalbook.com |
| 5-Methylnicotinic acid | Multi-step synthesis including bromination | 3-(Bromomethyl)-5-methylpyridine hydrobromide | 65.9% (overall) | researchgate.net |
| 2,6-di(pyrazol-1-yl)-4-hydroxymethylpyridine | 48% Hydrobromic Acid (HBr) | 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine | N/A | researchgate.net |
Yields are as reported in the cited literature and may vary based on specific reaction conditions.
Direct Side-Chain Bromination of Alkylpyridines
Direct bromination of a methyl group on a pyridine ring, often referred to as benzylic bromination in analogy to benzene (B151609) systems, is a common strategy for introducing a reactive bromomethyl group. This transformation is typically achieved through a free-radical pathway, most frequently employing N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually initiated by light (photo-initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.com The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, which helps to suppress competitive electrophilic aromatic substitution on the pyridine ring. daneshyari.com
Achieving regioselectivity is a significant challenge when multiple alkyl groups are present on the pyridine ring, as would be the case in a precursor like 3-methoxy-2,6-dimethylpyridine. The outcome of the bromination is determined by the relative stability of the potential benzylic radical intermediates at the C-2 and C-6 positions.
The pyridine nitrogen has a strong, electron-withdrawing inductive effect, which deactivates the ring. This effect is most pronounced at the adjacent α-positions (C-2 and C-6). Research on the free-radical bromination of unsymmetrical dimethylpyridines (lutidines) has shown that bromination preferentially occurs at the methyl group located farther from the nitrogen atom. daneshyari.com For a hypothetical 3-methoxy-2,6-dimethylpyridine precursor, this suggests that the methyl group at C-6 would be more readily brominated than the one at C-2. The electron-donating methoxy (B1213986) group at the C-3 position would further influence the electron density of the ring, but the powerful inductive effect of the ring nitrogen is often the dominant factor in controlling the regioselectivity of such radical reactions. Therefore, direct side-chain bromination may not be the most efficient route to selectively synthesize this compound without obtaining significant amounts of the 6-(bromomethyl) isomer.
To maximize the yield of the desired bromomethyl pyridine and minimize side reactions, careful optimization of the reaction conditions is essential. Key parameters include the choice of solvent, initiator, and temperature.
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination over ring bromination. daneshyari.com
Solvent: Non-polar solvents are typically used to facilitate the radical mechanism. Carbon tetrachloride (CCl₄) has been traditionally employed, though due to its toxicity and environmental concerns, alternative solvents like supercritical carbon dioxide (SC-CO₂) have been shown to be effective. daneshyari.comnih.gov Dichloromethane (B109758) has also been used, particularly in photo-initiated reactions. gla.ac.uk
Initiator: The reaction requires a radical initiator. This can be a chemical initiator, such as AIBN or benzoyl peroxide, which decomposes upon heating, or it can be initiated by UV light (photochemical initiation). daneshyari.com Photo-initiated reactions can sometimes offer higher selectivity. gla.ac.uk
The table below summarizes typical conditions for benzylic bromination.
| Parameter | Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, favoring radical substitution over ionic ring bromination. | daneshyari.com |
| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Inert, non-polar solvents that support the free-radical chain reaction. | daneshyari.comgla.ac.uk |
| Solvent (Alternative) | Supercritical CO₂ | An environmentally benign alternative to halogenated solvents. | nih.gov |
| Initiator | AIBN or Benzoyl Peroxide (BPO) | Thermal initiators that generate free radicals upon heating to start the chain reaction. | daneshyari.com |
| Initiator | UV Light (hv) | Photo-initiation can lead to cleaner reactions and improved selectivity. | gla.ac.uk |
Synthesis via Functional Group Interconversion from Precursors (e.g., Hydroxymethyl to Bromomethyl)
An alternative and often more selective method to obtain this compound is through the functional group interconversion of a precursor alcohol, namely (3-methoxy-6-methylpyridin-2-yl)methanol. This approach avoids the regioselectivity issues associated with the direct bromination of a dimethylated pyridine. The conversion of a primary alcohol to an alkyl bromide is a standard transformation in organic synthesis with several reliable methods available.
This two-step approach involves first synthesizing the hydroxymethyl precursor, followed by its conversion to the bromomethyl compound. The synthesis of 2-(hydroxymethyl)pyridine derivatives is well-established. chemicalbook.com
| Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | A common and effective reagent for converting primary and secondary alcohols to alkyl bromides. | Often used in an inert solvent like diethyl ether or THF, typically at low temperatures (e.g., 0 °C). | ub.edu |
| Carbon Tetrabromide/Triphenylphosphine (CBr₄/PPh₃) | Known as the Appel reaction, this method proceeds under mild, neutral conditions. | Performed in a solvent like dichloromethane or acetonitrile (B52724) at or below room temperature. | ub.edu |
| Thionyl Bromide (SOBr₂) | Another effective reagent, often used with a base like pyridine to neutralize the HBr byproduct. | Reaction is typically run in an inert solvent. | ub.edu |
Synthesis of Related Brominated Pyridine Derivatives (e.g., 2-Bromo-3-methoxy-6-methylpyridine)
The synthesis of regioisomeric brominated pyridines, such as 2-bromo-3-methoxy-6-methylpyridine (B185322), where the bromine is directly attached to the pyridine ring, requires different synthetic strategies. This compound is an important intermediate in its own right. A documented synthesis involves the methylation of a hydroxyl group on a pre-brominated pyridine core. chemicalbook.com The synthesis starts with 2-bromo-3-hydroxy-6-methylpyridine, which is then methylated to yield the target compound. chemicalbook.comnih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 2-Bromo-3-hydroxy-6-methylpyridine | Iodomethane (B122720) (CH₃I), Potassium Carbonate (K₂CO₃), Acetone, Reflux | 2-Bromo-3-methoxy-6-methylpyridine | 88.3% | chemicalbook.com |
Introduction and Positional Control of Methoxy and Methyl Substituents on the Pyridine Ring
The synthesis of the core pyridine structure with the correct placement of substituents is a critical precursor to the final bromination step. The inherent electronic properties of the pyridine ring make direct electrophilic substitution challenging and often lead to mixtures of products. Therefore, building the ring from acyclic precursors or employing directed functionalization of a simpler pyridine derivative are common approaches.
Introducing a methoxy group at the C-3 position of the pyridine ring can be challenging due to the electronic nature of the heterocycle. Nucleophilic aromatic substitution (SNAᵣ) on pyridine derivatives preferentially occurs at the C-2 and C-4 positions, as the negative charge of the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom through resonance. stackexchange.comechemi.com Attack at C-3 does not allow for this stabilization, making the reaction less favorable.
Despite this, several strategies have been developed to achieve C-3 methoxylation:
Nucleophilic Substitution on an Activated Substrate: A common method involves the reaction of sodium methoxide (B1231860) with a pyridine ring that has a leaving group (e.g., Cl, Br) at the C-3 position. The presence of strong electron-withdrawing groups elsewhere on the ring can facilitate this otherwise difficult substitution.
Methylation of a 3-Hydroxypyridine: A highly effective and widely used method is the Williamson ether synthesis, starting from the corresponding 3-hydroxypyridine. The hydroxyl group is first deprotonated with a base (e.g., NaH, K₂CO₃) to form a more nucleophilic phenoxide-like species, which then reacts with a methylating agent such as iodomethane or dimethyl sulfate. chemicalbook.comgoogle.com
Directed Metalation: Modern methods involving directed ortho-metalation (DoM) or deprotometalation can achieve regioselective functionalization. By using a directing group and a strong base (e.g., lithium amides), a specific proton on the ring can be abstracted, followed by quenching with an electrophile to introduce the desired functionality. For instance, deprotometalation of substituted pyridines using mixed lithium-zinc bases has been shown to functionalize the C-3 position. researchgate.net
Ring-Opening/Ring-Closing Sequences: Advanced methods can transform the pyridine into a more reactive intermediate. For example, the use of Zincke imine intermediates allows for highly regioselective halogenation at the C-3 position, which can then be converted to a methoxy group via nucleophilic substitution. chemrxiv.org
| Methodology | Precursor | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 3-Hydroxypyridine derivative | Base (e.g., K₂CO₃, NaH), Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | A reliable, two-step process involving deprotonation of the hydroxyl group followed by methylation. | chemicalbook.comgoogle.com |
| Nucleophilic Aromatic Substitution (SNAᵣ) | 3-Halopyridine derivative | Sodium Methoxide (NaOMe) | Direct displacement of a halide. Often requires harsh conditions or activating groups on the ring. | echemi.com |
| Directed Deprotometalation | Substituted Pyridine | Strong Base (e.g., LiTMP/ZnCl₂), Electrophile | Regioselective C-H activation at C-3 followed by functionalization. | researchgate.net |
| Zincke Imine Chemistry | Pyridine Derivative | N-Tf₂/Halogen Source | Ring-opening to a reactive intermediate followed by regioselective halogenation at C-3, which can then be substituted. | chemrxiv.org |
Strategies for Methyl Group Placement at Pyridine C-6
The precise installation of a methyl group at the C-6 position of the pyridine ring is a fundamental challenge in the synthesis of this compound and its analogues. The electronic properties and steric environment of the pyridine nucleus often dictate the regioselectivity of substitution reactions. Consequently, a variety of synthetic strategies have been devised to achieve C-6 methylation, ranging from classical cyclization reactions to modern cross-coupling methodologies.
A prevalent approach involves the construction of the pyridine ring from acyclic precursors, where the substitution pattern is predetermined by the choice of starting materials. The Hantzsch pyridine synthesis , a classic multicomponent reaction, offers a pathway to substituted pyridines. wikipedia.org This method typically involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org To introduce a methyl group at the C-6 position, a β-dicarbonyl compound bearing a terminal methyl group is a common requisite.
Another powerful tool for assembling substituted pyridines is the Bohlmann-Rahtz pyridine synthesis . This reaction proceeds via the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. wikipedia.orgorganic-chemistry.org The substitution pattern of the final product is directly controlled by the substituents on the enamine and ethynylketone precursors. wikipedia.org Modifications to the classical Bohlmann-Rahtz procedure have been developed to improve yields and reaction conditions, including the use of microwave irradiation and acid catalysis to lower the temperature required for cyclization. jk-sci.comcore.ac.uk
For the functionalization of a pre-existing pyridine ring, transition metal-catalyzed cross-coupling reactions are indispensable. A halogen atom, such as bromine, at the C-6 position serves as a versatile handle for introducing a methyl group. For instance, 2-bromo-6-methylpyridine is a commercially available starting material that can be utilized in various coupling reactions. sigmaaldrich.com Suzuki coupling, employing a methylboronic acid derivative, or Stille coupling, with a methyltin reagent, are common methods for this transformation. These reactions often exhibit high functional group tolerance and provide excellent yields of the desired C-6 methylated product.
Furthermore, direct methylation of the pyridine ring can be achieved under specific conditions. For example, some methods employ radical-based methylation, although these can sometimes lead to mixtures of isomers. More selective methods have been developed, such as the reaction of pyridines with high-boiling alcohols in the presence of a Raney nickel catalyst, which has been shown to be highly selective for mono-α-methylation. researchgate.net
Table 1: Selected Strategies for C-6 Methyl Group Placement on the Pyridine Ring
Multicomponent and Cascade Reactions in Pyridine Core Assembly
Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly valued in synthetic organic chemistry for their efficiency, atom economy, and ability to construct complex molecular architectures in a single operation. nih.gov These strategies are particularly well-suited for the synthesis of substituted pyridines, as they allow for the convergent assembly of the pyridine core from simple and readily available starting materials.
The [2+2+2] cycloaddition reaction has emerged as a powerful MCR for the construction of the pyridine ring. rsc.org This reaction typically involves the transition-metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. rsc.orgnih.gov Cobalt and iron complexes have been shown to be effective catalysts for this transformation. rsc.orgnih.gov The regioselectivity of the cycloaddition can often be controlled by the steric and electronic properties of the substituents on the alkyne and nitrile partners, allowing for the synthesis of a wide variety of polysubstituted pyridines. rsc.org Metal-free versions of this formal cycloaddition have also been developed. nih.govdocumentsdelivered.com
The Bohlmann-Rahtz pyridine synthesis , as mentioned previously, is a prime example of a cascade reaction. wikipedia.orgorganic-chemistry.org The initial Michael addition of the enamine to the ethynylketone triggers a sequence of intramolecular cyclization and dehydration steps to afford the final pyridine product. organic-chemistry.org This cascade process avoids the isolation of intermediates and often proceeds with high efficiency. One-pot modifications of this reaction have been developed to further enhance its synthetic utility. core.ac.uk
More recent developments in cascade reactions for pyridine synthesis often involve novel reaction pathways. For instance, cascade reactions initiated by the nucleophilic addition of active methylene (B1212753) compounds to 1,2,3-triazines have been reported to produce highly substituted pyridines. ccspublishing.org.cn These reactions proceed through a series of ring-opening and ring-closing events to furnish the pyridine core. Similarly, copper-promoted cascade reactions have been developed for the synthesis of fused imidazo-pyridine systems. nih.gov
Table 2: Comparison of Multicomponent and Cascade Reactions for Pyridine Synthesis
Intrinsic Chemical Reactivity and Mechanistic Aspects of 2 Bromomethyl 3 Methoxy 6 Methylpyridine
Reactivity Profile of the Bromomethyl Moiety
The primary reactive center of 2-(bromomethyl)-3-methoxy-6-methylpyridine is the bromomethyl group attached to the C2 position of the pyridine (B92270) ring. Its reactivity is analogous to that of benzylic halides, characterized by a polarized carbon-bromine bond that renders the methylene (B1212753) carbon electrophilic and susceptible to a variety of chemical transformations.
The carbon atom of the bromomethyl group in this compound serves as a key electrophilic center. This electrophilicity arises from the polarization of the carbon-bromine (C-Br) bond, where the high electronegativity of the bromine atom withdraws electron density from the adjacent carbon atom. This creates a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine.
The pyridine ring itself, being an electron-deficient aromatic system, further enhances the electrophilic character of the bromomethyl carbon through its electron-withdrawing inductive effect. This electronic pull makes the methylene carbon highly susceptible to attack by nucleophiles. Compounds containing chloromethyl groups on a pyridine ring are noted to be electrophilic and capable of participating in substitution reactions, a property that is directly analogous to their bromomethyl counterparts. nih.gov The position of the bromomethyl group at the C2 carbon, alpha to the ring nitrogen, is comparable to a benzylic position, which is known to stabilize intermediates formed during substitution reactions, thereby increasing reactivity.
The utility of this reaction is broad, as ammonia (B1221849) and various amines are effective nucleophiles in SN2 reactions with alkyl halides. openstax.org While direct reactions with ammonia or primary amines can sometimes lead to multiple alkylations, specific methods have been developed to achieve clean, monosubstituted products. openstax.org
A wide array of nucleophiles can be employed to react with this compound, leading to a diverse set of functionalized pyridine derivatives. The reaction generally involves the displacement of the bromide leaving group by the nucleophile. Common classes of nucleophiles include those centered on oxygen, nitrogen, and sulfur atoms.
Oxygen Nucleophiles: Alcohols and phenols, typically deprotonated to their more nucleophilic alkoxide or phenoxide forms, react to form ethers via the Williamson ether synthesis. masterorganicchemistry.comumn.edulibretexts.org
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are good nucleophiles that yield primary, secondary, and tertiary amines, respectively. openstax.orgmasterorganicchemistry.com To avoid overalkylation, the Gabriel synthesis, using the phthalimide (B116566) anion, or the use of sodium azide (B81097) followed by reduction are highly effective methods for preparing primary amines. libretexts.org
Sulfur Nucleophiles: Thiols are readily converted to their more nucleophilic thiolate anions, which react efficiently with alkyl halides to produce thioethers (sulfides). nih.govmasterorganicchemistry.comyoutube.com This method is a cornerstone for the formation of C-S bonds. nih.govtaylorandfrancis.com
The following table summarizes the derivatizations possible through nucleophilic substitution.
| Nucleophile Class | Specific Nucleophile (Nu:-) | Resulting Product Class | General Reaction Scheme |
|---|---|---|---|
| O-Nucleophiles | Alkoxide (R'-O-) | Ether | ![]() (Pyridyl)-CH2-Br + R'-O- → (Pyridyl)-CH2-OR' + Br- |
| N-Nucleophiles | Amine (R'R''NH) | Amine | ![]() (Pyridyl)-CH2-Br + R'R''NH → (Pyridyl)-CH2-NR'R''H+ Br- |
| S-Nucleophiles | Thiolate (R'-S-) | Thioether (Sulfide) | ![]() (Pyridyl)-CH2-Br + R'-S- → (Pyridyl)-CH2-SR' + Br- |
| N-Nucleophiles | Azide (N3-) | Alkyl Azide | ![]() (Pyridyl)-CH2-Br + N3- → (Pyridyl)-CH2-N3 + Br- |
In addition to reacting with external nucleophiles, this compound can serve as an alkylating agent for other nucleophilic nitrogen-containing heterocycles, such as pyridine itself or its derivatives. This N-alkylation reaction, known as the Menschutkin reaction, results in the formation of a quaternary pyridinium (B92312) salt. The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the nucleophilic pyridine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The product is an ionic salt composed of a larger, substituted pyridinium cation and a bromide anion. The formation of such pyridinium salts is a key reaction, as these salts themselves have applications as ionic liquids, catalysts, and precursors for other functional molecules. acs.org
The C-Br bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage when exposed to radical initiators or light, generating a stabilized 2-(methylene•)-3-methoxy-6-methylpyridine radical. This radical reactivity opens up pathways distinct from ionic reactions.
A significant application of alkyl halides like this is in the field of controlled radical polymerization. Specifically, this compound can act as an initiator in Atom Transfer Radical Polymerization (ATRP). wikipedia.org In ATRP, a transition metal catalyst (commonly a copper complex) reversibly abstracts the bromine atom, creating the pyridyl-methyl radical and oxidizing the metal complex. acs.org This radical can then add to a monomer unit before being reversibly deactivated by the oxidized metal complex, allowing for the controlled growth of polymer chains with low polydispersity. acs.orgcmu.educmu.edu
Furthermore, the pyridyl-methyl radical can participate in various C-C bond-forming coupling reactions. Mechanistic studies have shown that pyridyl radicals can be generated and subsequently engage in coupling processes. organic-chemistry.orgnih.govresearchgate.net The reactivity of bromomethyl sulfides in free radical reductions and additions demonstrates the synthetic utility of the radical generated upon C-Br bond cleavage. nih.gov
Nucleophilic Substitution Reactions with Various Nucleophiles
Reactivity of the Substituted Pyridine Ring
Beyond the reactivity of the side chain, the aromatic pyridine ring itself can participate in chemical reactions, although its reactivity is heavily modulated by the existing substituents: the 2-(bromomethyl), 3-methoxy, and 6-methyl groups. Pyridine rings are inherently electron-deficient compared to benzene (B151609), which makes them generally less reactive towards electrophilic aromatic substitution (SEAr) and more reactive towards nucleophilic attack. cmu.edu
For electrophilic aromatic substitution, the directing effects of the substituents determine the position of attack.
3-Methoxy group: This is a powerful activating group due to resonance donation of its lone pair of electrons into the ring. It is strongly ortho- and para-directing.
6-Methyl group: This is a weakly activating group via hyperconjugation and induction, and is also ortho- and para-directing.
2-(Bromomethyl) group: This group is weakly deactivating through an inductive effect (-I effect).
The available positions for substitution on the ring are C4 and C5. The C4 position is para to the strongly activating methoxy (B1213986) group, making it the most electronically enriched and sterically accessible site for an incoming electrophile. The C5 position is ortho to the methyl group but meta to the powerful methoxy director, making it significantly less favored. Therefore, any electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur predominantly at the C4 position.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically requires a good leaving group (like a halogen) located at an activated position (C2, C4, or C6). youtube.comyoutube.com In the case of this compound, there is no such leaving group directly attached to the ring carbons. Consequently, SNAr reactions on the ring itself are not a characteristic feature of this molecule's reactivity under standard conditions.
Electronic and Steric Influence of Bromomethyl, Methoxy, and Methyl Substituents on Ring Reactivity
The chemical behavior of this compound is governed by the interplay of electronic and steric effects exerted by its three distinct substituents on the pyridine ring. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. pearson.com The substituents modulate this intrinsic reactivity in specific ways.
The methoxy group (-OCH₃) at the C3 position is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to itself (C2, C4, and C6). However, its primary influence is activating the ring toward electrophilic attack.
The methyl group (-CH₃) at the C6 position is a weak electron-donating group through an inductive effect (+I effect) and hyperconjugation. scribd.com This effect further increases the electron density on the ring, enhancing its nucleophilicity compared to unsubstituted pyridine. scribd.com Studies on substituted pyridinophane complexes have shown that electron-donating groups increase the electron density around a coordinated metal center, a principle that reflects the increased electron density of the ring itself. nih.gov
The bromomethyl group (-CH₂Br) at the C2 position is the primary site of reactivity for nucleophilic substitution. The bromine atom is a good leaving group, and the benzylic-like position (adjacent to the aromatic ring) stabilizes potential cationic or radical intermediates. This group does not directly participate in the aromatic system's resonance but exerts a weak electron-withdrawing inductive effect (-I effect). Its main role is to serve as a handle for a wide range of functionalization reactions via substitution of the bromide.
Sterically, the methyl group at C6 and the methoxy group at C3 flank the nitrogen atom and the C2/C4 positions. This steric hindrance can influence the approach of reagents, potentially affecting reaction rates and regioselectivity in further functionalization attempts. For instance, in transition metal-catalyzed reactions, the substituents adjacent to the coordination site (the nitrogen or the C2-bromo position) can impact ligand exchange and subsequent catalytic steps.
Table 1: Summary of Substituent Effects on the Pyridine Ring
| Substituent | Position | Electronic Effect | Primary Influence on Reactivity |
|---|---|---|---|
| Bromomethyl | C2 | Weakly electron-withdrawing (-I) | Provides a reactive site for nucleophilic substitution. |
| Methoxy | C3 | Strongly electron-donating (+R > -I) | Activates the ring, directs electrophilic attack. |
| Methyl | C6 | Weakly electron-donating (+I) | Activates the ring, increases nucleophilicity. |
This table provides a summary of the electronic influences of the substituents on the reactivity of the pyridine core.
Cross-Coupling Reactions of Pyridyl Bromides and Related Analogues
The bromine atom at the C2 position (or, more accurately, on the methyl group at C2) makes this compound a versatile substrate for various cross-coupling reactions. While the primary reactivity is at the bromomethyl group, the analogous reactivity of 2-bromopyridines is highly relevant and extensively studied for building molecular complexity. These reactions are fundamental for creating C-C, C-N, and C-O bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, and reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are frequently used to functionalize pyridyl halides. researchgate.netnobelprize.org The general mechanism for these reactions involves three key steps: oxidative addition of the pyridyl halide to a Pd(0) complex, transmetalation (for Suzuki) or coordination (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction couples a pyridyl halide with a boronic acid or ester. rsc.org It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. However, pyridine-2-boronic acids can be unstable; therefore, the "reverse coupling" approach, using a 2-halopyridine and an arylboronic acid, is common. rsc.org The use of specialized phosphine (B1218219) ligands, such as P(t-Bu)₃, can improve reaction efficiency, even for less reactive chloro- and bromopyridines. acs.org
Heck Coupling: This reaction forms a new C-C bond by coupling the pyridyl halide with an alkene. It provides a direct method for the alkenylation of the pyridine ring.
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling the pyridyl halide with an amine. It is a critical tool for synthesizing aniline (B41778) derivatives of pyridine, which are common in medicinal chemistry.
Table 2: Overview of Palladium-Catalyzed Reactions for Pyridyl Halides
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pyridyl-Br + R-B(OH)₂ | C-C | Pd(OAc)₂ / Phosphine Ligand | acs.org, rsc.org |
| Heck | Pyridyl-Br + Alkene | C-C (alkenyl) | Pd(OAc)₂ / PPh₃ | nobelprize.org |
| Buchwald-Hartwig | Pyridyl-Br + R₂-NH | C-N | Pd₂(dba)₃ / Phosphine Ligand | acs.org |
| Sonogashira | Pyridyl-Br + Terminal Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂ / CuI | acs.org |
This table summarizes major palladium-catalyzed cross-coupling reactions applicable to pyridyl bromides and their analogues.
Nickel catalysis has emerged as a powerful alternative and complement to palladium, particularly for cross-electrophile couplings. nih.gov These reactions couple two different electrophiles, such as a pyridyl halide and an alkyl halide, using a stoichiometric reductant like zinc or manganese metal. nih.govacs.org This approach avoids the pre-formation of sensitive organometallic reagents.
Nickel catalysts are often more effective for coupling with alkyl halides and for activating more challenging C-Cl bonds. nih.gov For instance, the nickel-catalyzed reductive coupling of 2-chloropyridines with alkyl bromides has been successfully demonstrated using a bathophenanthroline (B157979) ligand. nih.gov Another strategy involves the phosphine-free, nickel-catalyzed reductive homo- or cross-coupling of 2-halopyridines to form 2,2'-bipyridines, where the bipyridine product itself can act as a ligand, potentially leading to autocatalysis. acs.orgacs.org Nickel can also catalyze the coupling of pyridyl esters with alkyl chlorides or methanesulfonates to form ketones. thieme-connect.dersc.org
Table 3: Examples of Nickel-Catalyzed Reductive Couplings
| Pyridyl Substrate | Coupling Partner | Reductant | Key Feature | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | Alkyl Bromide | Zn | Couples two different electrophiles | nih.gov |
| 2-Halopyridine | 2-Halopyridine | Zn | Forms symmetrical 2,2'-bipyridines | acs.org |
| Aryl Iodide | 2-Pyridyl Sulfone | Mn | C(sp²)-C(sp²) bond formation via C-S cleavage | acs.org |
| 2-Pyridyl Ester | Alkyl Chloride | Mn | Synthesis of aryl-alkyl ketones | thieme-connect.de |
This table showcases the versatility of nickel catalysis in reductive coupling reactions involving pyridine derivatives.
A notable development in C-C bond formation is the use of magnesium metal to mediate the cross-coupling of two electrophiles without a transition-metal catalyst. acs.orgorganic-chemistry.org This method has been effectively applied to the synthesis of unsymmetrical diaryl ketones from aryl 2-pyridyl esters and aryl bromides. acs.orgnih.gov
The proposed mechanism involves the in-situ formation of an arylmagnesium (Grignard-like) reagent from the aryl bromide and magnesium metal. organic-chemistry.org This organomagnesium intermediate then reacts with the aryl 2-pyridyl ester, which serves as an acylating agent, to form the ketone. organic-chemistry.org This transition-metal-free approach is advantageous for its mild conditions, operational simplicity, and tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov Control experiments have demonstrated that magnesium and an appropriate solvent like THF are essential for the reaction's success. organic-chemistry.orgresearchgate.net
Regioselectivity Considerations in Further Functionalization of the Pyridine Nucleus
Further functionalization of the this compound ring requires careful consideration of regioselectivity, which is dictated by the combined electronic and steric influences of the existing substituents. The pyridine nitrogen strongly deactivates the C2, C4, and C6 positions to electrophilic attack. pearson.com
Electrophilic Aromatic Substitution (EAS): For EAS reactions, the powerful electron-donating methoxy group at C3 and the weaker donating methyl group at C6 are activating. The methoxy group strongly directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. The methyl group directs to its ortho (C5) and para (C4) positions. The C4 position is activated by both the methoxy and methyl groups, making it a likely site for substitution. The C5 position is another potential site, being ortho to the methyl group and meta to the methoxy group. However, the intrinsic deactivation of the pyridine ring means that harsh conditions are often required for EAS. pearson.com
Nucleophilic Aromatic Substitution (SNAAr): SNAAr is generally disfavored on this ring as it lacks a strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group on the ring itself.
Directed Ortho Metalation (DoM): The methoxy group could potentially direct lithiation to the C4 position. However, the presence of multiple potentially coordinating sites (N, O) and acidic protons (on the methyl and bromomethyl groups) can complicate this approach.
Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate, followed by nucleophilic trapping, offers a route to di- and tri-substituted pyridines. nih.govrsc.org The regioselectivity of the nucleophile's addition to the pyridyne is influenced by substituents. For example, a 2-alkoxy group can direct the addition of an organomagnesium reagent to the C4 position. rsc.org
Recent strategies for achieving site-selective functionalization of pyridines often rely on forming pyridinium salts or using specific directing groups to override the ring's inherent reactivity patterns, enabling functionalization at otherwise inaccessible positions like C5. researchgate.netacs.org
Advanced Mechanistic Investigations
Understanding the precise mechanisms of reactions involving substituted pyridines is crucial for optimizing conditions and expanding their scope. Modern mechanistic studies frequently combine experimental approaches with computational modeling.
Catalytic Cycles: For transition-metal-catalyzed cross-couplings, detailed mechanistic studies have elucidated the Pd(0)/Pd(II) and Ni(I)/Ni(III) catalytic cycles. nobelprize.orgthieme-connect.de Experimental work, including the isolation and characterization of reaction intermediates and kinetic analysis, provides evidence for these pathways. For instance, in the Pd-catalyzed coupling of pyridine N-oxides, an unexpected C-H activation pathway was discovered, highlighting the complex reactivity possible with these systems. acs.org
Role of Additives: In many coupling reactions, additives play a critical, mechanistically significant role. In nickel-catalyzed reductive couplings, LiCl has been shown to be crucial, possibly by breaking up nickelate clusters or facilitating the oxidative addition step. acs.org
Computational Studies (DFT): Density Functional Theory (DFT) calculations have become indispensable for probing reaction mechanisms. They can be used to calculate the energies of transition states and intermediates, providing insights into reaction pathways and the origins of regioselectivity. acs.orgnih.gov For example, DFT studies on the formation of pyridynes have helped validate the "aryne distortion model," which predicts how substituents influence the geometry and reactivity of the strained triple bond, thereby controlling regioselectivity. nih.gov Similarly, DFT calculations have been used to understand the preference for C2 versus C4 functionalization in the phosphonation of pyridines, attributing the regioselectivity to the Lewis basicity of the reacting anions. acs.org
Unconventional Intermediates: Research has also explored the role of unconventional intermediates. Photochemical reactions of pyridines with silylboranes have been shown to proceed through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates, leading to a ring contraction to form pyrrolidine (B122466) derivatives. nih.gov Such studies reveal novel reactivity patterns and provide access to entirely new molecular scaffolds from simple pyridine precursors.
These advanced investigations provide a deeper understanding of the factors controlling reactivity and selectivity, enabling the rational design of new synthetic methods for preparing highly functionalized pyridine derivatives.
Elucidation of Reaction Pathways and Transition States in Derivatization Reactions
The primary reaction pathway for the derivatization of this compound involves the nucleophilic substitution at the methylene carbon attached to the bromine atom. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (in this case, the bromide ion), leading to an inversion of stereochemistry if the carbon were chiral.
The general mechanism can be depicted as follows:
Nu:- + Br-CH2-Py → [Nu···CH2···Br]--Py → Nu-CH2-Py + Br-
Where Nu: represents a nucleophile and Py represents the 3-methoxy-6-methylpyridin-2-yl group.
The transition state of this reaction is a trigonal bipyramidal arrangement where the nucleophile and the leaving group are the two axial ligands, and the two hydrogen atoms of the methylene group and the pyridine ring are in the equatorial plane. The carbon atom at the center of this transition state is sp2-hybridized.
Several factors influence the rate and feasibility of this SN2 reaction:
The Nature of the Nucleophile: Stronger nucleophiles will react more readily. Common nucleophiles for derivatizing bromomethylpyridines include amines, thiols, alkoxides, and carbanions.
The Leaving Group: Bromide is an excellent leaving group, making the substitution reaction favorable.
Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Electronic Effects of the Pyridine Ring: The pyridine ring is electron-deficient, which can influence the electrophilicity of the benzylic carbon. The presence of the electron-donating methoxy and methyl groups can modulate this effect. While there is no direct literature on the specific electronic influence for this exact molecule, studies on substituted pyridines show that electron-donating groups can slightly decrease the rate of nucleophilic attack by reducing the partial positive charge on the benzylic carbon.
Table 1: Theoretical Comparison of SN2 Reaction Parameters for a Model System (CH3Br + Nu-)
While specific data for this compound is not available, computational studies on simpler SN2 reactions provide insight into the energetics of the process. The following table illustrates typical activation energies and reaction energies for the reaction of methyl bromide with different nucleophiles in the gas phase.
| Nucleophile (Nu⁻) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| F⁻ | 1.8 | -57.4 |
| Cl⁻ | 5.8 | -13.7 |
| Br⁻ | 8.5 | -1.8 |
This table is illustrative and based on a model system. The actual values for this compound will be influenced by the steric and electronic effects of the substituted pyridine ring.
Computational and Spectroscopic Analysis of Reaction Intermediates
The SN2 reaction is a concerted process, meaning that bond formation and bond breaking occur simultaneously. Therefore, there are no true reaction intermediates in the classical sense. The species that exists at the highest point of the energy profile is the transition state. However, in some cases, particularly in solution, ion-dipole complexes may form between the reactants before the transition state and between the products after the transition state. These are often considered as very transient intermediates.
Computational Analysis:
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying the potential energy surface of a reaction. sciforum.netresearchgate.net For the SN2 reaction of this compound with a nucleophile, DFT calculations could be used to:
Model the Transition State Structure: Determine the bond lengths and angles of the [Nu···CH2···Br]--Py transition state.
Calculate the Activation Energy: Predict the energy barrier for the reaction, which is related to the reaction rate.
Analyze the Charge Distribution: Understand how the charge is distributed in the transition state.
Investigate Solvent Effects: Model the reaction in different solvents to see how they affect the reaction pathway and energetics. sciforum.netresearchgate.net
Spectroscopic Analysis:
Direct spectroscopic observation of the transition state in an SN2 reaction is extremely challenging due to its fleeting nature (on the order of femtoseconds). However, spectroscopic techniques can be used to monitor the progress of the reaction and to characterize the reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for tracking the disappearance of the starting material and the appearance of the product. The chemical shift of the methylene protons (-CH2Br) in the starting material would be expected to be around 4.5-5.0 ppm. Upon substitution with a nucleophile, the chemical shift of these protons in the product (e.g., -CH2Nu) would change significantly, providing a clear indication of the reaction's progress. For instance, in a related compound, 2,6-bis(bromomethyl)pyridine (B1268884), the methylene protons appear at 4.56 ppm in CDCl3. rsc.org
Mass Spectrometry (MS): MS can be used to identify the product by its mass-to-charge ratio. In some cases, using techniques like electrospray ionization (ESI-MS), it might be possible to detect transient charged species or complexes in the reaction mixture, although this is not typically the case for a standard SN2 reaction.
Infrared (IR) Spectroscopy: The C-Br stretching frequency in the starting material would be replaced by a new characteristic frequency corresponding to the C-Nu bond in the product.
While direct spectroscopic evidence for the transition state of this compound derivatization is not available in the literature, the combination of kinetic studies, computational modeling, and spectroscopic monitoring of reactants and products provides a comprehensive picture of the SN2 reaction pathway.
Strategic Applications in Complex Molecular Synthesis
2-(Bromomethyl)-3-methoxy-6-methylpyridine as a Key Synthetic Intermediate
As a key intermediate, this compound provides a versatile platform for the assembly of more complex molecular architectures. Its primary role is to introduce the (3-methoxy-6-methylpyridin-2-yl)methyl moiety into a target structure through nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles.
The construction of novel heterocyclic scaffolds is a cornerstone of drug discovery and materials science. The reactive nature of the bromomethyl group in this compound makes it an ideal reagent for linking with other heterocyclic systems. This process, often involving the alkylation of nitrogen, oxygen, or sulfur atoms within another ring system, allows for the creation of larger, multi-cyclic frameworks.
For instance, the nitrogen atom of an amine-containing heterocycle can readily displace the bromide to form a new carbon-nitrogen bond, effectively tethering the two distinct heterocyclic units. This strategy is fundamental in generating molecular diversity and exploring new chemical space. While specific examples in peer-reviewed literature focusing solely on this starting material are limited, its structure is well-suited for such synthetic transformations, which are widely employed in combinatorial chemistry for building libraries of potential bioactive compounds. molbase.cn
The synthesis of complex nitrogen-containing compounds, particularly those with pharmaceutical relevance, represents a significant application for this pyridine (B92270) derivative. chemsrc.com Patent literature confirms its use as a critical intermediate in the development of potential therapeutic agents. Specifically, the compound is utilized in the synthesis of complex molecules designed to modulate the activity of biological targets like nuclear receptors.
Research by Bristol-Myers Squibb, for example, details the incorporation of the (3-methoxy-6-methylpyridin-2-yl)methyl group into larger, pharmacologically active molecules. chemsrc.comgoogleapis.com In these syntheses, the compound serves as a key building block to construct complex structures, such as substituted tetrahydroisoquinoline derivatives, which have been investigated for their role as modulators of the Liver X Receptor (LXR). googleapis.com The ability to readily introduce this specific substituted pyridine motif is crucial for establishing the structure-activity relationships of these novel compounds.
Table 1: Patent Information for Related Syntheses
| Patent Number | Assignee/Applicant | Therapeutic Target/Application |
|---|---|---|
| US 7,790,745 B2 | Bristol-Myers Squibb Company | Nuclear Receptor Modulators (e.g., LXR) |
| US2007/93523 A1 | Bristol-Myers Squibb Company | Heterocyclic compounds for therapeutic use |
Precursor in Ligand Design for Catalysis
Pyridine and its derivatives are ubiquitous in coordination chemistry, where they serve as ligands that bind to transition metals to form catalysts. The electronic properties and steric bulk of these ligands are critical for controlling the activity and selectivity of the resulting metal complex.
This compound is a precursor for crafting specialized pyridine-based ligands. The pyridine nitrogen itself is a primary coordination site. Furthermore, the bromomethyl group can be transformed to introduce additional donor atoms, leading to multidentate ligands. For example, reaction with a primary or secondary amine can yield a bidentate ligand capable of forming a stable five-membered chelate ring with a metal center. Similarly, reaction with thiols or phosphines can introduce soft donor atoms (sulfur or phosphorus), creating ligands with different coordination properties suitable for various catalytic applications. googleapis.com The presence of the methoxy (B1213986) and methyl groups on the pyridine ring provides a means to sterically and electronically tune the ligand's properties, which in turn influences the performance of the catalyst. mountainscholar.org
While detailed coordination chemistry studies specifically featuring ligands derived from this compound are not widely published, the principles of catalyst design underscore its potential. The performance of a transition metal catalyst is highly dependent on the electronic and steric environment created by its ligands. The electron-donating methyl group and the electron-withdrawing (by induction) but also potentially donating (by resonance) methoxy group on the pyridine ring would modulate the electron density at the metal center. This tuning affects the metal's reactivity in key catalytic steps such as oxidative addition and reductive elimination. The steric hindrance provided by these groups can also influence substrate approach and product selectivity, for example, in asymmetric catalysis.
Development of Functionalized Organic Materials and Specialty Chemicals
Beyond discrete molecules, this compound holds potential in the realm of materials science and as a precursor for high-value specialty chemicals. The compound's ability to react with a variety of nucleophiles makes it suitable for modifying the surfaces of materials or for incorporation into polymer structures.
For example, the bromomethyl group can be used to graft the pyridine derivative onto a polymer backbone or a solid support (like silica (B1680970) or resin) that has been pre-functionalized with nucleophilic groups (e.g., amines or alcohols). This would create a functionalized material with surfaces decorated by the (3-methoxy-6-methylpyridin-2-yl)methyl moiety. Such materials could find use in applications like solid-phase synthesis, chromatography, or as scavengers for metal ions. Its role as an intermediate in patented routes to complex pharmaceutical candidates also classifies it as a building block for specialty chemicals, where its specific substitution pattern is required to achieve a desired biological effect. googleapis.com
Advanced Structural Elucidation and Spectroscopic Characterization Techniques for Research
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the electron density can be constructed, revealing exact atomic positions. This allows for the precise measurement of bond lengths, bond angles, and dihedral angles, providing an unequivocal confirmation of the molecule's constitution and conformation in the solid state.
For 2-(bromomethyl)-3-methoxy-6-methylpyridine, an X-ray diffraction study would yield precise measurements of all covalent bonds and angles within the molecule. The data would confirm the pyridine (B92270) ring structure and the specific substitution pattern. The bond lengths and angles are influenced by the hybridization of the atoms and the electronegativity of the substituents.
Table 1: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Type | Predicted Value |
| C-Br | Bond Length | ~1.94 Å |
| C-O (methoxy) | Bond Length | ~1.36 Å |
| C-N (pyridine) | Bond Length | ~1.34 Å |
| C-C (pyridine) | Bond Length | ~1.39 Å |
| C-C (methyl) | Bond Length | ~1.51 Å |
| N-C-C (pyridine) | Bond Angle | ~123° |
| C-C-C (pyridine) | Bond Angle | ~118° |
| C-O-C (methoxy) | Bond Angle | ~118° |
| C-C-Br | Bond Angle | ~110° |
Note: These values are illustrative and based on typical bond lengths and angles for similar chemical environments.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is dictated by non-covalent intermolecular forces. For this compound, several such interactions would be anticipated. While the molecule lacks strong hydrogen bond donors, the pyridine nitrogen and the methoxy (B1213986) oxygen can act as hydrogen bond acceptors in interactions with weak C-H donors (C-H···N and C-H···O).
A significant interaction would be halogen bonding, where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic partner, such as the pyridine nitrogen (Br···N) or methoxy oxygen (Br···O) of a neighboring molecule. The crystal structure of a related precursor, 2-bromo-3-hydroxy-6-methylpyridine, reveals that molecules are linked by conventional O—H⋯N hydrogen bonds and weaker C—H⋯Br interactions, forming corrugated two-dimensional networks. nih.gov In the absence of the hydroxyl group, the packing of this compound would be governed by a different set of weaker interactions, including van der Waals forces, dipole-dipole interactions, and potential halogen bonds, which collectively determine the final crystal architecture. sci-hub.st
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Assignments and Conformational Studies
NMR spectroscopy is the most powerful tool for elucidating molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and type of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum for this compound is expected to show four distinct signals. The methyl and methoxy protons would each appear as sharp singlets, while the bromomethyl protons would also be a singlet. The two protons on the pyridine ring would appear as a pair of doublets due to coupling with each other.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display eight unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted δ (ppm) | Multiplicity |
| -CH₃ (at C6) | ~2.5 | Singlet |
| -OCH₃ (at C3) | ~3.9 | Singlet |
| -CH₂Br (at C2) | ~4.7 | Singlet |
| Pyridine-H (at C4/C5) | ~7.1 - 7.6 | Doublet (2) |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) |
| -C H₃ (at C6) | ~22 |
| -C H₂Br (at C2) | ~33 |
| -OC H₃ (at C3) | ~58 |
| C5 | ~118 |
| C4 | ~122 |
| C3 | ~152 |
| C2 | ~158 |
| C6 | ~162 |
Note: Predicted chemical shifts (in CDCl₃) are based on data from analogous compounds and established substituent effects. chemicalbook.commdpi.com
2D NMR experiments are essential for assembling the complete molecular structure by revealing correlations between nuclei. youtube.com
COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other. For this molecule, a COSY spectrum would show a cross-peak between the two aromatic protons on the pyridine ring, confirming their adjacency. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton signals. ustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the molecular fragments and assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:
The bromomethyl protons to carbons C2 and C3.
The methyl protons to carbons C6 and C5.
The methoxy protons to carbon C3.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is vital for determining the preferred conformation in solution. A NOESY spectrum could show correlations between the bromomethyl protons and the methoxy protons, and between the methoxy protons and the proton at C4, confirming their spatial proximity on one side of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental composition and, therefore, its exact molecular formula.
For this compound (C₈H₁₀BrNO), HRMS would be critical for confirming its elemental formula. nbinno.com A key feature in the mass spectrum would be the isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region in the mass spectrum will show two peaks of nearly equal intensity separated by two mass units, which is a definitive signature for a monobrominated compound.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
| [C₈H₁₀⁷⁹BrNO + H]⁺ | ⁷⁹Br Isotope | 215.99965 |
| [C₈H₁₀⁸¹BrNO + H]⁺ | ⁸¹Br Isotope | 217.99760 |
The observation of these ions at their precisely calculated m/z values would provide unequivocal evidence for the molecular formula C₈H₁₀BrNO.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Vibrational Mode Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and detailed analysis of molecular vibrations within a chemical compound. For this compound, while specific experimental spectra are not widely published, a comprehensive analysis can be constructed by examining related pyridine derivatives and the characteristic frequencies of its constituent functional groups. Studies on similar molecules, such as 2-methoxy-6-methylpyridine, provide a foundational understanding of the pyridine ring vibrations. researchgate.net
The vibrational modes of this compound can be categorized based on the motions of the pyridine ring, the methoxy group, the methyl group, and the bromomethyl group.
Pyridine Ring Vibrations: The heteroaromatic pyridine ring exhibits characteristic C-H stretching vibrations typically found in the 3100-3000 cm⁻¹ region. researchgate.net The C-C and C-N stretching vibrations within the ring are expected to appear in the 1650-1400 cm⁻¹ range. The presence of substituents influences these frequencies; heavier substituents can cause shifts to lower wavenumbers. researchgate.netresearchgate.net Ring in-plane and out-of-plane bending modes occur at lower frequencies, with in-plane bending observed around 888 cm⁻¹ in 2-methoxy-6-methylpyridine. researchgate.net
Methoxy Group Vibrations: Methoxy groups display characteristic asymmetric stretching vibrations between 1310 and 1210 cm⁻¹ and symmetric stretching bands between 1050 and 1010 cm⁻¹. researchgate.net The C-O bond stretch is a key identifier for this group.
Methyl and Bromomethyl Group Vibrations: The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the bromomethyl substituent are anticipated in the 2900-3050 cm⁻¹ range. scirp.org CH₂ bending (scissoring) vibrations are typically observed around 1439 cm⁻¹. scirp.org The C-Br stretching vibration is a critical marker for the bromomethyl group and is expected in the lower frequency region of the spectrum, generally between 850 and 550 cm⁻¹. scirp.org
A hypothetical summary of the principal vibrational frequencies for this compound, based on data from analogous compounds, is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C-H Stretching | Pyridine Ring | 3100 - 3000 | researchgate.net |
| C-H Stretching | Methyl/Methylene | 3050 - 2900 | scirp.org |
| C=C, C=N Stretching | Pyridine Ring | 1650 - 1400 | researchgate.netresearchgate.net |
| CH₂ Bending | Bromomethyl | ~1440 | scirp.org |
| C-O-C Asymmetric Stretching | Methoxy | 1310 - 1210 | researchgate.net |
| C-O-C Symmetric Stretching | Methoxy | 1050 - 1010 | researchgate.net |
| C-Br Stretching | Bromomethyl | 850 - 550 | scirp.org |
This table is predictive and based on characteristic group frequencies from spectroscopic studies of analogous compounds.
The combination of IR and Raman spectroscopy provides complementary information. While polar bonds like C-O and C-Br tend to show strong IR absorption, the more symmetric vibrations of the aromatic ring can be prominent in the Raman spectrum. researchgate.net A complete assignment of vibrational modes is often supported by computational calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov
Computational Chemistry for Predictive Modeling and Mechanistic Insights
Computational chemistry offers profound insights into the molecular properties and reactivity of compounds like this compound, complementing experimental findings. Through methods such as Density Functional Theory (DFT) and molecular modeling, it is possible to predict structures, spectroscopic data, and reaction mechanisms with high accuracy.
Density Functional Theory (DFT) has become a standard tool for investigating the molecular structure and vibrational spectra of pyridine derivatives. redalyc.org Methods like B3LYP, combined with basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometries and calculate fundamental vibrational frequencies. researchgate.netresearchgate.net For molecules like 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine, DFT calculations have been shown to accurately predict optimized structures and vibrational frequencies, which align well with experimental FT-IR and Raman data after appropriate scaling. researchgate.net
Electronic Structure Analysis: A key application of DFT is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. redalyc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, influenced by the electron-donating methoxy and methyl groups. The LUMO, conversely, is likely to have significant contributions from the antibonding σ* orbital of the C-Br bond in the bromomethyl group, making this site susceptible to nucleophilic attack. The electron-donating 3-methoxy and 6-methyl groups would increase the energy of the HOMO, while the electronegative bromine atom would lower the energy of the LUMO.
Spectroscopic Parameter Prediction: DFT calculations are instrumental in assigning vibrational spectra. By computing the vibrational frequencies and their corresponding intensities (IR) and activities (Raman), researchers can achieve a complete and reliable assignment of the experimental spectra. researchgate.netredalyc.org The potential energy distribution (PED) analysis, often performed alongside DFT calculations, allows for the quantitative assignment of each vibrational mode to specific internal coordinates of the molecule. researchgate.net
| Predicted Parameter | Significance | Expected Influence of Substituents |
| HOMO Energy | Electron-donating ability | Increased by methoxy and methyl groups |
| LUMO Energy | Electron-accepting ability | Lowered by the bromomethyl group |
| HOMO-LUMO Gap | Chemical stability, reactivity | Modulated by the interplay of all substituents |
| Vibrational Frequencies | Spectroscopic fingerprint | Calculated values correlate with experimental IR/Raman bands |
| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic/nucleophilic attack | Negative potential near the pyridine nitrogen; positive potential near the bromomethyl group |
Molecular modeling, particularly using DFT, is a powerful approach for understanding the reactivity and selectivity of complex organic molecules. The reactivity of this compound is dominated by the highly labile bromomethyl group at the 2-position, which is an excellent electrophilic site for nucleophilic substitution (Sₙ2) reactions.
Modeling Nucleophilic Substitution: Computational studies on the nucleophilic substitution of pyridine derivatives provide a framework for understanding these reactions at a molecular level. researchgate.netnih.gov DFT calculations can be used to model the entire reaction pathway, identifying the transition state (TS) structure and calculating the activation energy barrier. nih.gov For the reaction of a nucleophile with this compound, the nucleophile would attack the methylene carbon, leading to the displacement of the bromide ion. The reaction rate is governed by the height of the activation barrier, which is influenced by both steric and electronic factors.
Predicting Selectivity: The substituents on the pyridine ring play a crucial role in modulating the reactivity of the bromomethyl group.
Electronic Effects: The electron-donating 3-methoxy and 6-methyl groups increase the electron density of the pyridine ring. This effect can slightly decrease the electrophilicity of the methylene carbon in the bromomethyl group by inductive and resonance effects, potentially modulating the rate of nucleophilic attack compared to an unsubstituted bromomethylpyridine.
Steric Effects: The 3-methoxy group, being adjacent to the reactive bromomethyl group, may exert a steric hindrance effect, potentially influencing the trajectory of the incoming nucleophile and affecting the activation energy of the reaction.
Quantitative Structure-Reactivity Relationship (QSRR) models can also be developed to predict reactivity. Such models often use computationally derived descriptors, like the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the reaction center, to build robust correlations with experimentally determined reaction rates for processes like nucleophilic aromatic substitution. chemrxiv.org While the primary reaction site is the benzylic-like carbon, these principles highlight how computational models can quantitatively predict reactivity trends in substituted aromatic systems.
Future Research Directions and Contemporary Challenges in Pyridine Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Routes for Pyridine (B92270) Derivatives
The increasing emphasis on environmental responsibility has spurred the development of sustainable and atom-economical methods for synthesizing pyridine derivatives. researchgate.net Traditional methods often rely on harsh conditions and produce significant waste, prompting a shift towards greener alternatives. acs.org
Key advancements in this area include:
Multicomponent Reactions (MCRs): These reactions, such as the Hantzsch pyridine synthesis, combine three or more reactants in a single step to form the pyridine ring. MCRs are highly efficient, reduce waste, and often require shorter reaction times. rsc.orgnih.gov Microwave-assisted MCRs have further improved this approach, offering excellent yields and pure products in minutes rather than hours. nih.govacs.org
Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a central tenet of green chemistry. nih.govresearchgate.net Researchers have developed methods using water, ethanol, or even solvent-free conditions, often coupled with recyclable catalysts, to minimize environmental impact. nih.govacs.org For instance, a Cu(II)–ascorbate catalyzed domino reaction in aqueous micellar media has been shown to be an efficient and sustainable route to imidazo[1,2-a]pyridines. acs.org
C–H Functionalization: Direct C–H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.orgnih.gov This approach directly converts a carbon-hydrogen bond on the pyridine ring into a new carbon-carbon or carbon-heteroatom bond. Transition-metal and rare-earth metal catalysis have enabled the selective C-H alkylation and arylation of pyridines. beilstein-journals.orgnih.gov
Cycloaddition Reactions: Formal [4+2] cycloaddition reactions provide a mild and economical pathway to construct highly substituted pyridines with excellent regioselectivities. organic-chemistry.org These methods contribute to atom economy by incorporating most or all of the atoms from the starting materials into the final product.
The table below compares a conventional synthesis method with a modern, greener alternative for pyridine derivatives.
| Feature | Conventional Heating Method | Microwave-Assisted Method |
| Reaction Time | 6–9 hours | 2–7 minutes |
| Product Yield | 71%–88% | 82%–94% |
| Process | Standard refluxing in ethanol | One-pot, four-component reaction |
| Environmental Impact | Higher energy consumption, longer time | Reduced energy, time, and waste |
| Data sourced from studies on multicomponent reactions for pyridine synthesis. acs.org |
These sustainable approaches are not only environmentally conscious but also offer practical advantages in efficiency and cost-effectiveness, paving the way for the next generation of pyridine synthesis. nih.govnih.gov
Exploration of Novel Reactivity Modes and Transformations for 2-(Bromomethyl)-3-methoxy-6-methylpyridine
The compound this compound features a highly reactive bromomethyl group, making it a valuable synthon for further chemical transformations. nih.govsigmaaldrich.com The exploration of its reactivity is key to unlocking its potential in constructing more complex molecules. While specific studies on this exact compound are limited, its reactivity can be inferred from the well-established chemistry of 2-(bromomethyl)pyridines and related structures. mdpi.comresearchgate.net
The primary site of reactivity is the C-Br bond in the bromomethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups.
Potential Transformations:
Formation of Ethers and Esters: Reaction with alkoxides or carboxylates can yield the corresponding ethers and esters, respectively.
Synthesis of Amines: Nucleophilic attack by primary or secondary amines can produce substituted 2-(aminomethyl)pyridines.
Carbon-Carbon Bond Formation: Carbanions, such as those derived from organometallic reagents or enolates, can displace the bromide to form new C-C bonds, extending the carbon skeleton.
Conversion to Other Functional Groups: The bromomethyl group can be converted into other useful functionalities. For example, hydrolysis, often facilitated by a mild base like calcium carbonate, can yield the corresponding alcohol, 2-pyridinemethanol. researchgate.net Reaction with triethylammonium (B8662869) formate (B1220265) followed by hydrolysis is another effective method for this conversion. researchgate.net
A significant challenge in the chemistry of bromomethylpyridines is their propensity for self-reaction, where the nitrogen atom of one molecule acts as a nucleophile towards the bromomethyl group of another, forming a pyridinium (B92312) salt. researchgate.net This side reaction can lead to lower yields of the desired product. Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is often necessary to mitigate this issue.
The substituents on the pyridine ring—the 3-methoxy and 6-methyl groups—also influence the compound's reactivity. The electron-donating nature of these groups can affect the electronic properties of the pyridine ring and potentially the reactivity of the side chain.
| Reagent/Reaction Type | Potential Product Structure | Transformation |
| Nucleophilic Substitution (e.g., with NaOH) | 2-(Hydroxymethyl)-3-methoxy-6-methylpyridine | Conversion of bromomethyl to alcohol |
| Nucleophilic Substitution (e.g., with R-NH2) | 2-(Aminomethyl)-3-methoxy-6-methylpyridine | Formation of a C-N bond |
| Nucleophilic Substitution (e.g., with R-O⁻) | 2-(Alkoxymethyl)-3-methoxy-6-methylpyridine | Formation of an ether |
| Self-Reaction | Pyridinium Salt Dimer/Polymer | Quaternization of pyridine nitrogen |
| This table illustrates potential reactions based on the known chemistry of 2-(bromomethyl)pyridines. |
Future research will likely focus on leveraging the unique reactivity of this compound in domino or cascade reactions, where the initial substitution at the bromomethyl position triggers subsequent transformations on the pyridine ring, leading to complex molecular architectures in a single synthetic operation. mdpi.com
Design and Synthesis of Next-Generation Pyridine-Based Architectures
The versatility of the pyridine core has made it a privileged scaffold in the design of novel molecular architectures with tailored functions. rsc.org Researchers are moving beyond simple substitutions to create complex, three-dimensional structures for applications in medicine, materials science, and catalysis. rsc.orgnih.gov
Emerging Pyridine-Based Architectures:
Medicinal Chemistry Hybrids: There is a strong trend towards synthesizing hybrid molecules where the pyridine ring is fused or linked to other bioactive heterocyclic systems, such as imidazoles, thiazoles, or pyrimidines. acs.orgnih.govnih.gov This approach aims to create compounds with enhanced or multi-target biological activity. For example, novel imidazo[4,5-b]pyridine derivatives have been designed as potent anticancer agents. nih.gov
Supramolecular Structures and Cages: Pyridine-containing ligands are extensively used in coordination chemistry to build complex supramolecular assemblies like metal-organic frameworks (MOFs) and metal-organic cages. acs.org These structures have applications in gas storage, catalysis, and sensing. A recently synthesized metal-organic cage based on a tri(4-pyridyl)-triazine ligand demonstrated highly photosensitive properties. acs.org
Macrocycles: Pyridinophane macrocycles, which incorporate a pyridine ring into a larger cyclic structure, are being investigated for their unique host-guest chemistry and catalytic properties. nih.gov The electronic properties and reactivity of metal complexes formed with these ligands can be finely tuned by modifying the pyridine unit. nih.gov
Complex Natural Product Analogues: The pyridine motif is present in many natural products. Synthetic chemists are designing and synthesizing complex pyridine-containing molecules that mimic or improve upon the properties of these natural compounds.
The design of these next-generation architectures is often guided by computational modeling, which can predict the binding modes and properties of the target molecules before synthesis. rsc.org The synthesis itself often relies on advanced cross-coupling reactions and multicomponent strategies to assemble these intricate structures efficiently.
| Architecture Type | Key Feature | Potential Application |
| Imidazo[1,2-a]pyridines | Fused bicyclic system | Pharmaceuticals (e.g., anti-inflammatory) |
| Pyridine-Thiazolidinone Hybrids | Linked heterocyclic systems | Anticancer agents (enzyme inhibitors) researchgate.net |
| Pyridinophane Macrocycles | Pyridine embedded in a macrocycle | Catalysis, host-guest chemistry nih.gov |
| Metal-Organic Cages | Pyridine ligands coordinating metal ions | Photosensitive materials, gas storage acs.org |
The continued development of synthetic methodologies is crucial for realizing these ambitious molecular designs and expanding the functional scope of pyridine-based compounds.
Addressing Regioselectivity and Stereoselectivity Challenges in Complex Pyridine Functionalization
A persistent challenge in pyridine chemistry is controlling the position of functionalization (regioselectivity) on the pyridine ring. rsc.orgresearchgate.net The electron-deficient nature of the ring, caused by the electronegative nitrogen atom, deactivates it towards common electrophilic aromatic substitution and directs nucleophiles primarily to the C2 and C4 positions. acs.orgnih.gov Functionalizing the C3 or C5 (meta) positions has traditionally been difficult, requiring harsh conditions or lengthy synthetic sequences. acs.orgnih.gov
Modern synthetic chemistry has developed several innovative strategies to overcome these challenges:
Directed Ortho-Metalation (DoM): A directing group installed on the pyridine ring can direct a metalating agent (like an organolithium reagent) to the adjacent ortho position, allowing for subsequent functionalization at that site. znaturforsch.com
Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide reverses the ring's electronic properties, making it more susceptible to both electrophilic and nucleophilic attack and altering the normal substitution patterns. ingentaconnect.com
Pyridyne Intermediates: The generation of highly reactive 3,4-pyridyne intermediates allows for the difunctionalization of the ring. The regioselectivity of nucleophilic addition to the pyridyne can be controlled by substituents on the ring, providing access to otherwise difficult-to-make substitution patterns. nih.govrsc.org
Dearomatization-Rearomatization Strategies: Recent breakthroughs involve the temporary dearomatization of the pyridine ring to create a more reactive, electron-rich intermediate. nih.govresearchgate.net This intermediate can then undergo highly regioselective functionalization before the aromaticity is restored.
Zincke Imine Intermediates: This approach allows for selective C3-functionalization (thiolation, amination, halogenation) under mild conditions. researchgate.netresearchgate.net
Oxazino Pyridine Intermediates: These intermediates, formed via a redox-neutral dearomatization, can be selectively functionalized at the C3 position. Remarkably, by simply switching to acidic conditions, the selectivity can be redirected to the C4 position, demonstrating pH-dependent regiocontrol. researchgate.netacs.org
Transition Metal-Catalyzed C-H Activation: The use of transition metal catalysts can enable direct C-H functionalization at positions not favored by the ring's inherent electronics. nih.govingentaconnect.com By choosing the appropriate catalyst and directing group (or using a directing-group-free approach), chemists can achieve high selectivity for C2, C3, or C4 functionalization. nih.govingentaconnect.com
The table below summarizes how different modern methods can achieve regioselective functionalization of the pyridine ring.
| Method | Target Position(s) | Key Principle |
| Pyridyne Intermediates | C3 and C4 | Formation of a highly reactive C-C triple bond within the ring allows for subsequent difunctionalization. rsc.org |
| Zincke Imine Intermediates | C3 (meta) | Temporary dearomatization creates an electron-rich diene that reacts selectively with electrophiles at C3. nih.govresearchgate.net |
| Oxazino Pyridine Intermediates | C3 (meta) or C4 (para) | Dearomatization followed by pH-switchable functionalization allows access to different isomers from a common intermediate. acs.org |
| Heterocyclic Phosphonium (B103445) Salts | C4 (para) | Conversion of pyridine to a phosphonium salt activates the C4 position for subsequent nucleophilic substitution or cross-coupling. researchgate.netacs.org |
Addressing these selectivity issues is paramount for the efficient synthesis of complex molecules like pharmaceuticals and advanced materials, where precise control over the molecular architecture is essential for function.
Q & A
Q. What are the established synthetic routes for 2-(Bromomethyl)-3-methoxy-6-methylpyridine, and how are intermediates purified?
The synthesis typically involves bromination of methoxy-methylpyridine precursors. For example, analogous bromopyridines (e.g., 2-Bromo-6-methylpyridine) are synthesized by heating 2-chloro-6-methylpyridine with bromotrimethylsilane, followed by quenching and purification via fractional distillation or column chromatography . For 2-(Bromomethyl) derivatives, nucleophilic substitution reactions using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under inert conditions are common. Purity is validated using GC-MS (to confirm >95% purity) and ¹H/¹³C NMR to verify substitution patterns .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H NMR identifies methoxy (-OCH₃), bromomethyl (-CH₂Br), and methylpyridine protons. ¹³C NMR confirms quaternary carbon environments.
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns verify molecular weight (e.g., C₈H₁₀BrNO⁺, ~230-232 m/z).
- Elemental analysis : Confirms C, H, N, Br content within ±0.3% theoretical values .
Q. How can researchers mitigate hazards during handling of brominated pyridines?
Bromomethyl groups are lachrymatory and reactive. Use:
- Engineering controls : Fume hoods with ≥100 ft/min airflow.
- PPE : Nitrile gloves, splash goggles, and flame-resistant lab coats.
- Storage : In amber glass under argon at 2–8°C to prevent light/oxygen degradation .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-97) resolves bond angles, torsion angles, and packing structures. For brominated pyridines, high-resolution data (≤0.8 Å) and twinning corrections are critical to address disorder in bromomethyl groups. Hydrogen bonding networks (e.g., C-H⋯O interactions) can stabilize crystal lattices .
Q. What strategies address regioselective bromination contradictions in methoxy-methylpyridine derivatives?
Conflicting regioselectivity (e.g., bromination at C2 vs. C4) arises from steric and electronic factors. Computational DFT studies (B3LYP/6-311+G(d,p)) predict electrophilic aromatic substitution (EAS) sites. Experimentally, directing groups (e.g., methoxy at C3) favor bromination at C2 due to ortho/para-directing effects. Validate using 2D NMR (NOESY/COSY) to distinguish isomers .
Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromomethyl group acts as an electrophilic partner. Optimize conditions:
- Catalyst : Pd(PPh₃)₄ (1–5 mol%) in THF/EtOH.
- Base : K₂CO₃ or Cs₂CO₃ (2 equiv.) for deprotonation.
- Temperature : 60–80°C, 12–24 hours.
Monitor conversion via TLC (Rf shift) and isolate biaryl products via flash chromatography (hexane/EtOAc gradient). Side reactions (e.g., debromination) are minimized by avoiding excess Pd .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
The methoxy group destabilizes the pyridine ring under strong acids (e.g., H₂SO₄), leading to demethylation. In basic conditions (pH >10), bromomethyl groups hydrolyze to hydroxymethyl derivatives. Kinetic studies (UV-Vis monitoring at 270 nm) show pseudo-first-order degradation (t₁/₂ = 3–5 hours in 1M NaOH) .
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Use Gaussian16 for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




